molecular formula C15H17N5OS B2594587 2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380094-95-9

2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2594587
CAS No.: 2380094-95-9
M. Wt: 315.4
InChI Key: LBIYIEVKZCXQOV-UHFFFAOYSA-N
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Description

2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .

Properties

IUPAC Name

2-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-11-18-15(22-19-11)20-6-2-3-13(9-20)10-21-14-7-12(8-16)4-5-17-14/h4-5,7,13H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIYIEVKZCXQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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